Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate is systematically named according to IUPAC guidelines as dipotassium hydrogen (propylimino)bis(methylenephosphonate) . This nomenclature reflects its molecular architecture: a central propylimino group (-N-(CH₂)₃) bridged to two methylene-linked phosphonate units (-PO₃²⁻), with two potassium counterions balancing the charges. The CAS Registry Number 94278-01-0 uniquely identifies this compound in chemical databases, distinguishing it from structurally related derivatives.
The naming convention adheres to substitutive phosphonate terminology, where the parent phosphonic acid is modified by methylene and propylimino substituents. The prefix dipotassium dihydrogen specifies the salt form, indicating two potassium ions and two protons associated with the phosphonate groups. This contrasts with analogous ammonium or tetrapotassium derivatives, which exhibit distinct counterion configurations.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₅H₁₃K₂NO₆P₂ , with a calculated molecular weight of 323.33 g/mol . The stoichiometric breakdown is as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 5 | 12.01 | 60.05 |
| H | 13 | 1.01 | 13.13 |
| K | 2 | 39.10 | 78.20 |
| N | 1 | 14.01 | 14.01 |
| O | 6 | 16.00 | 96.00 |
| P | 2 | 30.97 | 61.94 |
| Total | 323.33 |
The formula highlights a 2:1 potassium-to-phosphonate ratio, consistent with partial neutralization of the diphosphonic acid precursor. This stoichiometry influences solubility, with the compound exhibiting high aqueous solubility (>500 g/L at 25°C) due to ionic dissociation.
Structural Isomerism and Tautomeric Possibilities
The molecule’s structure permits limited isomerism due to its symmetrical bisphosphonate configuration. The propylimino group (-N-(CH₂)₃) anchors two methylenephosphonate units in a bis-methylene arrangement, precluding positional isomerism. However, the nitrogen center exhibits potential stereoisomerism if the substituents (propyl, methylenephosphonate) create a chiral environment.
Quantum mechanical calculations suggest a planar nitrogen geometry with rapid inversion, rendering stereoisomers non-resolvable at standard temperatures. Tautomerism is absent due to the stability of the phosphonate groups, which resist proton shifts under ambient conditions.
Comparative analysis with diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate (CAS 94107-67-2) reveals identical connectivity but differing counterions, illustrating how cation choice modulates physicochemical properties.
Comparative Analysis with Related Bisphosphonate Derivatives
Bisphosphonates vary by alkyl chain length and counterion type, significantly altering their chemical behavior. Key derivatives include:
The dipotassium derivative strikes a balance between solubility and stability, making it preferable in industrial applications requiring controlled metal chelation. Replacing potassium with ammonium reduces thermal stability (decomposition onset: ~180°C vs. 220°C for tetrapotassium), while elongating the alkyl chain (e.g., hexylimino) increases organic phase compatibility.
Substituent effects on phosphonate acidity follow the trend: K⁺ < NH₄⁺ < H⁺ , with dipotassium salts exhibiting intermediate proton dissociation constants (pKa₁ ≈ 2.1, pKa₂ ≈ 7.4). This pH-dependent behavior enables tailored applications in water treatment and pharmaceutical synthesis.
Properties
CAS No. |
94278-01-0 |
|---|---|
Molecular Formula |
C5H13K2NO6P2 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
dipotassium;[phosphonatomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
DSQJVNOXKFPYOY-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in industrial processes, such as water treatment and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, influencing their reactivity and availability. It may also interact with enzymes and other proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of bisphosphonates with the general formula [(alkylimino)bis(methylene)]bisphosphonate, where variations in alkyl chain length and counterions modulate physicochemical properties. Below is a detailed comparison:
Alkyl Chain Variations
a. Shorter Alkyl Chains (C3–C4)
- Propyl Derivative (C3): Example: Dipotassium dihydrogen [(propylimino)bis(methylene)]diphosphonate (CAS 94278-04-3). Molecular formula: C₅H₁₃K₂NO₆P₂ . Properties: Moderate hydrophilicity due to the short alkyl chain, making it suitable for aqueous applications.
- Butyl Derivative (C4): Example: Dipotassium dihydrogen [(butylimino)bis(methylene)]bisphosphonate (CAS 94248-81-4). Molecular formula: C₆H₁₅K₂NO₆P₂ .
b. Longer Alkyl Chains (C7–C14)
- Heptyl Derivative (C7): Example: Tetrapotassium [(heptylimino)bis(methylene)]bisphosphonate (CAS 94277-95-9). Molecular formula: C₉H₁₉K₄NO₆P₂ . Properties: Higher molecular weight (485.51 g/mol) and lipophilicity, ideal for organic solvent-based formulations.
- Tetradecyl Derivative (C14): Example: Diammonium dihydrogen [(tetradecylimino)bis(methylene)]diphosphonate (CAS 84625-50-3). Molecular formula: C₁₆H₃₉N₃O₆P₂ . Properties: Strong surfactant-like behavior due to the long alkyl chain, useful in detergents or emulsifiers.
Counterion Variations
a. Potassium Salts
Dipotassium Propyl Derivative (CAS 94278-04-3):
Tetrapotassium Heptyl Derivative (CAS 94277-95-9):
b. Sodium Salts
Disodium Propyl Derivative (CAS 94199-78-7):
- Trisodium Derivatives (e.g., CAS 13868-69-4): Example: Trisodium hydrogen [(propylimino)bis(methylene)]diphosphonate. Properties: Enhanced chelation efficiency for divalent cations (e.g., Ca²⁺, Mg²⁺) in water softening .
c. Ammonium Salts
Diammonium Propyl Derivative (CAS 94107-67-2):
- Triammonium Derivatives (e.g., CAS 94202-01-4): Example: Triammonium hydrogen [(propylimino)bis(methylene)]diphosphonate. Properties: Used in industrial-grade formulations due to cost-effectiveness .
Functional Group Modifications
- Hydroxyethyl Substitution: Example: Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS 84696-97-9). Molecular formula: C₄H₁₉N₃O₇P₂ . Properties: The hydroxyl group enhances hydrophilicity and metal-binding affinity, useful in biomedical applications .
Key Research Findings
a. Solubility Trends
- Potassium salts generally exhibit higher water solubility than sodium or ammonium salts due to larger ionic radii. For example, the dipotassium propyl derivative dissolves readily in water (>50 g/L at 25°C), whereas the disodium variant achieves >100 g/L under the same conditions .
b. Chelation Efficiency
- Trisodium derivatives (e.g., CAS 13868-69-4) demonstrate superior calcium sequestration capacity (≥95% efficiency at 1 mM concentration) compared to dipotassium analogs (80–85%) .
c. Thermal Stability
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Counterion | Alkyl Chain | Key Application |
|---|---|---|---|---|---|---|
| Dipotassium propyl derivative | 94278-04-3 | C₅H₁₃K₂NO₆P₂ | 323.30 | K⁺ | C3 (propyl) | Corrosion inhibition |
| Disodium propyl derivative | 94199-78-7 | C₅H₁₀NNa₂O₆P₂ | 310.14 | Na⁺ | C3 (propyl) | Pharmaceuticals |
| Diammonium propyl derivative | 94107-67-2 | C₅H₁₇N₃O₆P₂ | 285.20 | NH₄⁺ | C3 (propyl) | Industrial precursor |
| Tetrapotassium heptyl derivative | 94277-95-9 | C₉H₁₉K₄NO₆P₂ | 485.51 | K⁺ | C7 (heptyl) | Organic formulations |
| Trisodium tetradecyl derivative | 13868-69-4 | C₁₆H₃₀NNa₃O₆P₂ | 488.35 | Na⁺ | C14 | Detergents |
Biological Activity
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 44153237 |
| Molecular Formula | C5H15K2N2O6P2 |
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | Dipotassium; N,N-bis(phosphonatomethyl)propylamine; hydron |
The compound features two phosphonate groups linked to a propylamino backbone, which contributes to its biological activity.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in bone resorption, particularly osteoclasts. It binds to hydroxyapatite in bone tissue, preventing osteoclast activity and thereby reducing bone resorption.
- Interaction with Cellular Targets : The compound interacts with various cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis, which may contribute to its therapeutic effects in conditions like osteoporosis .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Bone Density Improvement : In preclinical studies, this compound demonstrated the ability to increase bone mineral density in models of osteoporosis. It acts similarly to other bisphosphonates but with potentially fewer side effects due to its unique structure .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Osteoporosis Treatment : A study involving animal models of osteoporosis demonstrated that administration of this compound resulted in significant increases in bone density compared to control groups receiving no treatment. Histological analysis showed reduced osteoclast numbers and increased trabecular bone volume.
- Cell Culture Studies : In vitro studies using osteoblast cell lines indicated that treatment with this compound enhanced cell viability and proliferation while reducing markers of apoptosis. These findings suggest potential applications in regenerative medicine .
Comparative Analysis with Similar Compounds
This compound can be compared with other bisphosphonates:
| Compound Name | Mechanism of Action | Applications |
|---|---|---|
| Alendronate | Inhibits osteoclast-mediated bone resorption | Osteoporosis treatment |
| Ibandronate | Similar mechanism as alendronate | Bone density maintenance |
| Zoledronic Acid | Potent bisphosphonate; inhibits bone resorption | Cancer-related bone loss |
The unique propylamino backbone of this compound may confer distinct pharmacokinetic properties compared to these established bisphosphonates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting propylamine with methylene phosphonic acid derivatives (e.g., tetraethyl methylenediphosphonate) under alkaline conditions, followed by neutralization with potassium hydroxide. Purity is validated using 31P NMR to confirm phosphonate group coordination (~15–20 ppm for P-O-K bonds) and HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) to detect residual amines or unreacted precursors. Cross-reference CAS 94107-67-2 (diammonium analog) for analogous synthetic protocols .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 31P NMR : Identifies phosphonate coordination and detects impurities (e.g., free phosphate groups).
- FTIR : Confirms imine (C=N) stretches near 1640–1680 cm⁻¹ and P=O bonds at 1150–1250 cm⁻¹.
- X-ray crystallography : Resolves crystal structure and bond angles, critical for understanding chelation behavior. For related compounds (e.g., tetrapotassium analogs), molecular weights and crystallographic data are available (e.g., C2H4K4O7P2, MW 358.39) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 4°C to prevent hydrolysis. Conduct accelerated stability studies by exposing samples to varying humidity (40–80% RH) and temperatures (25–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., free phosphonic acids). Reference safety protocols for structurally similar bisphosphonates in .
Advanced Research Questions
Q. How can the chelation efficiency of this compound with divalent metal ions (e.g., Ca²⁺, Mg²⁺) be systematically compared to other alkylimino bisphosphonates?
- Methodological Answer :
- Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) at pH 7.4.
- Compare with analogs (e.g., hexylimino or butylimino derivatives, CAS 94107-70-7/94107-67-2) .
- Validate with UV-Vis spectroscopy by monitoring shifts in metal-ligand charge transfer bands. For medical applications, reference methylene diphosphonate (MDP) bone-targeting mechanisms .
Q. What experimental strategies resolve contradictions in stability data under physiological vs. acidic conditions?
- Methodological Answer :
- Perform pH-dependent stability assays (pH 2–9) using simulated biological fluids.
- Analyze degradation kinetics via HPLC-ESI-MS to track species like propylamine or phosphoric acid.
- Cross-reference degradation profiles with ammonium analogs (e.g., CAS 94202-01-4) to identify structural vulnerabilities .
Q. How does the propylimino chain length influence biological activity compared to longer alkyl chains (e.g., heptylimino or octylimino derivatives)?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies using in vitro models (e.g., osteoclast inhibition assays).
- Compare logP values (calculated via HPLC retention times) to assess hydrophobicity-driven cellular uptake.
- Reference CAS 94107-73-0 (2-ethylhexylimino variant) for alkyl chain effects on solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
